1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one
Übersicht
Beschreibung
1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as PBD-DBI, is a compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively due to its potential applications in the field of neuroscience.
Wirkmechanismus
1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one binds to a specific site on the GABAA receptor, known as the benzodiazepine site. This binding enhances the activity of the receptor, leading to increased inhibition in the brain. 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one has been shown to have a higher affinity for the α3 subunit of the GABAA receptor, which is primarily expressed in the brain.
Biochemical and Physiological Effects
1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance the activity of the GABAA receptor, leading to increased inhibition in the brain. This can result in anxiolytic, sedative, and anticonvulsant effects. 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is its high potency and selectivity for the α3 subunit of the GABAA receptor. This allows for more specific targeting of this receptor subtype. However, one limitation is that 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one is not very water-soluble, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is its potential use as a tool for studying the role of the GABAA receptor in the brain. Additionally, further research is needed to optimize the synthesis and pharmacokinetic properties of 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one for use in clinical settings.
Conclusion
In conclusion, 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one is a compound that has shown promising results in scientific research. Its ability to enhance the activity of the GABAA receptor has potential applications in the treatment of neurological disorders and as a tool for studying the role of this receptor in the brain. Further research is needed to fully understand the potential of 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one and to optimize its use in clinical settings.
Wissenschaftliche Forschungsanwendungen
1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one has been studied extensively for its potential applications in the field of neuroscience. It has been shown to be a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This means that 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one can enhance the activity of the GABAA receptor, leading to increased inhibition in the brain.
Eigenschaften
IUPAC Name |
3-[(4-propoxyphenyl)methyl]-1H-benzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-11-21-14-9-7-13(8-10-14)12-19-16-6-4-3-5-15(16)18-17(19)20/h3-10H,2,11-12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFVEOYJNGVVTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.